(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Description
The compound (2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone features a hybrid structure combining a pyridine moiety and a spirocyclic system. Key structural attributes include:
- Pyridine subunit: A 2-(methylthio) substituent at the 3-position, which may enhance electron-deficient character and influence binding interactions.
- Spirocyclic core: A 1-oxa-4,8-diazaspiro[4.5]decane system, where the oxygen atom replaces sulfur in analogous thia-spiro compounds. This substitution alters electronic properties and conformational stability.
- Functional groups: A tosyl (4-methylbenzenesulfonyl) group at position 4 of the spirocycle, likely contributing to steric bulk and modulating solubility.
The tosyl group may serve as a protective moiety or influence pharmacokinetics. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., spirocyclic thia-diaza systems) are frequently explored for antimicrobial and anticancer activities .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-16-5-7-17(8-6-16)30(26,27)24-14-15-28-21(24)9-12-23(13-10-21)20(25)18-4-3-11-22-19(18)29-2/h3-8,11H,9-10,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBZPOCWMRUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a methylthio group and a spirocyclic structure featuring an oxa and diaza moiety. The presence of the tosyl group enhances its solubility and stability, which is critical for biological applications.
Molecular Formula
- C : 19
- H : 24
- N : 2
- O : 2
- S : 1
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The inhibition of sEH can lead to reduced hypertension and improved cardiovascular health .
- Cell Cycle Arrest : Compounds containing pyridine rings often induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their antiproliferative effects.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells.
Antimicrobial Activity
Preliminary evaluations suggest that compounds with similar frameworks possess antimicrobial properties. The presence of the methylthio group may enhance the lipophilicity of the molecule, allowing better penetration through bacterial membranes.
Case Studies
- Study on Antiproliferative Activity :
- sEH Inhibition Study :
Data Summary
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further development in medicinal applications.
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains. For instance, derivatives containing pyridine rings have been evaluated for their ability to inhibit bacterial growth, demonstrating promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has focused on its ability to induce cytotoxic effects in cancer cell lines. For example, derivatives based on similar frameworks have been tested for their efficacy against various cancer types, showing inhibition of cell proliferation and induction of apoptosis . The quantitative structure–activity relationship (QSAR) studies have also been employed to optimize the design of more potent anticancer agents based on this compound .
Case Studies
Several studies highlight the application of related compounds in specific contexts:
- Antimicrobial Evaluation : A study synthesized a series of thiazolo[4,5-b]pyridines and evaluated their antimicrobial activities, revealing that structural modifications significantly impact efficacy against bacterial strains .
- Cytotoxicity Assessment : In another investigation, a library of compounds similar to (2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone was screened against several cancer cell lines, demonstrating varying degrees of cytotoxicity depending on structural variations .
Comparative Analysis of Biological Activities
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazolo[4,5-b]pyridines | Effective against E. coli, P. aeruginosa |
| Anticancer | Sulfonamide derivatives | Induced apoptosis in various cancer cell lines |
| Cytotoxicity | 1,3,4-Oxadiazole derivatives | Variable cytotoxic effects based on molecular structure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one (4a) () and other related spirocycles.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Heteroatom (O vs. Sulfur-containing spirocycles (e.g., 4a) often exhibit stronger intermolecular interactions (e.g., van der Waals forces) due to polarizability, as reflected in 4a’s higher melting point (256–260°C) .
Substituent Effects :
- The tosyl group in the target compound introduces steric hindrance and may enhance lipophilicity, whereas 4a’s benzylidene and nitro groups contribute to extended π-conjugation and electron-withdrawing effects.
- The methylthio-pyridine moiety in the target compound could offer distinct hydrogen-bonding or hydrophobic interactions compared to 4a’s pyridin-2-yl group.
Spectroscopic Signatures :
- IR : The target compound’s carbonyl (C=O) stretch (~1720 cm⁻¹, inferred) aligns with 4a’s 1721 cm⁻¹ peak. However, 4a’s C=S (696 cm⁻¹) is absent in the oxygenated target .
- NMR : The target’s methylthio group would produce a distinct singlet near δ 2.6 ppm (similar to 4a’s N-CH3 at δ 2.62), while aromatic protons in 4a’s benzylidenes appear at δ 6.90–8.20 .
Synthetic Complexity: Compound 4a is synthesized via a 12–14-hour condensation of aldehydes with spirocyclic precursors in acetic acid (64% yield) .
Research Findings and Trends
- Bioactivity : While 4a’s biological data is unreported, structurally related spirocycles are investigated for antimicrobial and enzyme-inhibitory properties. The target compound’s tosyl group may enhance membrane permeability, a trait critical for central nervous system targets.
- Stability : Oxygenated spirocycles (e.g., the target) may exhibit greater oxidative stability than sulfur analogs, which are prone to metabolic sulfoxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
